

A Comparative Guide to Analytical Methods for Fenpiverinium Bromide

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Compound of Interest

Compound Name: Fenpiverinium

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This guide provides a detailed comparison of various analytical methods for the quantification of **Fenpiverinium** bromide in pharmaceutical formulations. The information is compiled from published research to assist in the selection and implementation of appropriate analytical techniques for quality control and research purposes.

Comparative Analysis of Analytical Methods

Several analytical methods have been developed and validated for the determination of **Fenpiverinium** bromide, often in combination with other active pharmaceutical ingredients (APIs) such as Pitofenone hydrochloride, Metamizole sodium, and Diclofenac potassium. The primary techniques employed are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry.

Below is a summary of the performance characteristics of different methods, providing a basis for comparison.

Table 1: Performance Characteristics of RP-HPLC Methods for Fenpiverinium Bromide Analysis

Method	Co-analytes	Stationary Phase	Mobile Phase	Detection Wavelength (nm)	Linearity Range (µg/mL)	LOD (µg/mL)	LOQ (µg/mL)	Retention Time (min)
RP-HPLC[1][2]	Pitofenone HCl	Thermo Kromasil C18	Diammonium hydrogen orthophosphate buffer (pH 7.2): Acetonitrile (55:45, v/v)	220	1.2-2.8	0.0654	0.1982	3.77
RP-HPLC[3][4]	Metamizole sodium, Pitofenone HCl	Supelco sil LC-CN	Sodium dihydrogen phosphate: Methanol (66:34, v/v)	210	6.980-12.930	-	-	-
RP-HPLC[5]	Pitofenone, Diclofenac	Discovery C18 (250mm x 4.6mm, 5µ)	Orthophosphoric acid: Acetonitrile (50:50, v/v)	241	0.25-1.50	0.003	0.01	2.622

RP-HPLC[6][7]	Metamizole sodium, Pitofenone HCl	Inertsil ODS 3V C-18	Sodium dihydrogen phosphate buffer (0.05M, pH 5.0): Methanol (53:47 v/v)	286	-	-	-	-
RP-HPLC[8]	Pitofenone, Diclofenac Potassium	C18	Buffer: Acetonitrile (35:65, v/v)	215	-	-	-	-

LOD: Limit of Detection, LOQ: Limit of Quantitation. A hyphen (-) indicates data not specified in the source.

Table 2: Performance Characteristics of Spectrophotometric Methods for Fenpiverinium Bromide Analysis

Method	Co-analytes	Principle	Detection Wavelength (nm)	Linearity Range	LOD	LOQ
UV-Vis Spectrophotometry[9]	-	Reaction with 2,4-Dinitrophenylhydrazine (DNPH)	463	20-100 ng/mL	-	-
Multivariate Calibration (PLS-1, PLS-2)[10]	Metamizole sodium, Pitofenone HCl	UV-Visible Spectrophotometry	Not specified	60-1000 mg/L	-	-

LOD: Limit of Detection, LOQ: Limit of Quantitation. A hyphen (-) indicates data not specified in the source.

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques cited in this guide.

RP-HPLC Method for Simultaneous Estimation of Fenpiverinium Bromide and Pitofenone HCl[1][2]

- Chromatographic System:
 - Column: Thermo Kromasil C18.
 - Mobile Phase: A mixture of diammonium hydrogen orthophosphate buffer (pH 7.2) and acetonitrile in a ratio of 55:45 (v/v).
 - Flow Rate: 1 mL/min.
 - Detection: UV detector set at 220 nm.
- Standard Solution Preparation:

- Prepare standard stock solutions of **Fenpiverinium** bromide and Pitofenone HCl.
- From the stock solutions, prepare working standard solutions by appropriate dilution with the mobile phase to achieve concentrations within the linear range.
- Sample Preparation:
 - For pharmaceutical formulations, accurately weigh and powder a sufficient number of tablets.
 - Transfer a quantity of the powder equivalent to a known amount of the active ingredients into a volumetric flask.
 - Add a suitable volume of mobile phase and sonicate to ensure complete dissolution.
 - Dilute to the mark with the mobile phase and filter the solution.
- Procedure:
 - Inject equal volumes of the standard and sample solutions into the chromatograph.
 - Record the chromatograms and measure the peak areas for the analytes.
 - Calculate the quantity of **Fenpiverinium** bromide and Pitofenone HCl in the sample by comparing the peak areas with those of the standard solutions.

Spectrophotometric Method for Fenpiverinium Bromide[9]

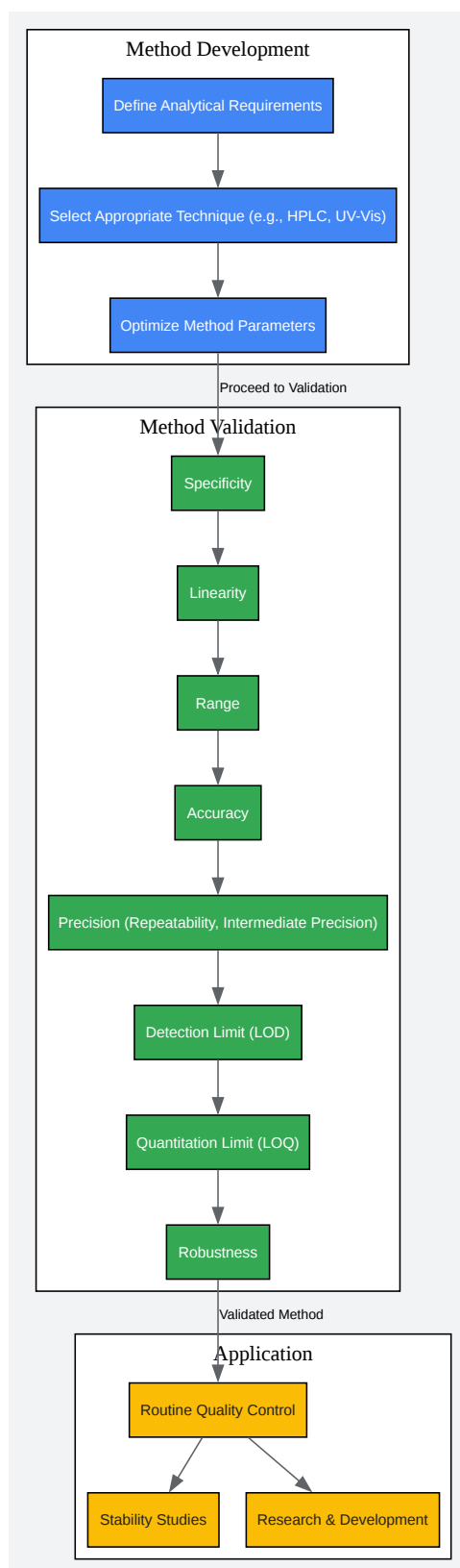
- Principle: This method is based on the condensation reaction between the carbonyl group of **Fenpiverinium** bromide and 2,4-Dinitrophenylhydrazine (DNPH) to form a yellow-colored product.
- Reagents:
 - 2,4-Dinitrophenylhydrazine (Brady's reagent).
 - Standard solution of **Fenpiverinium** bromide.

- Procedure:
 - React a known concentration of **Fenpiverinium** bromide with DNPH reagent.
 - Measure the absorbance of the resulting yellow-colored solution at the wavelength of maximum absorption (463 nm).
 - Prepare a calibration curve by plotting absorbance versus concentration for a series of standard solutions.
 - Determine the concentration of **Fenpiverinium** bromide in the sample solution by measuring its absorbance and interpolating from the calibration curve.

Visualizations

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method as per ICH guidelines.

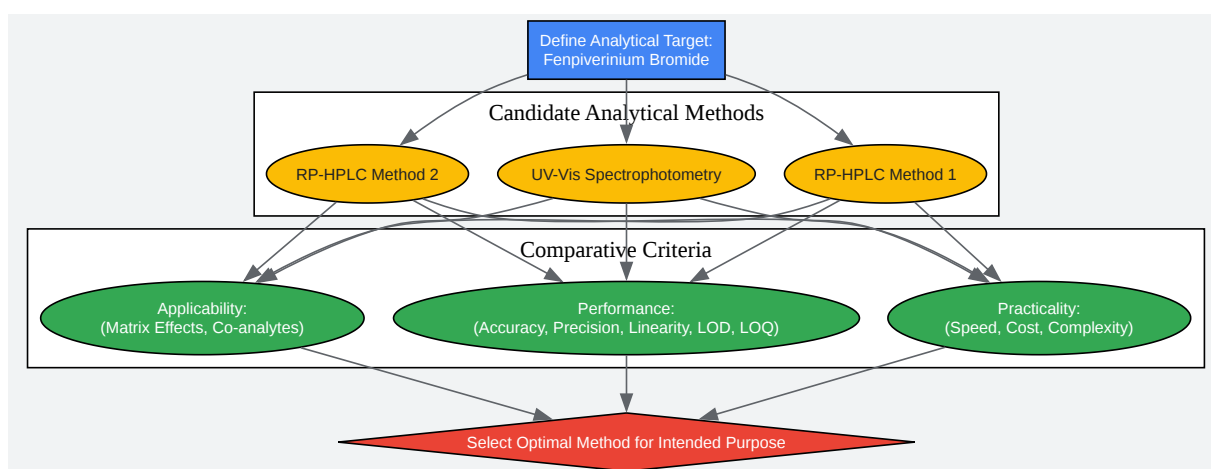


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Caption: A generalized workflow for the development and validation of analytical methods.

Logical Framework for Method Comparison

This diagram outlines the logical steps involved in comparing different analytical methods for a specific analyte.



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Caption: A logical diagram illustrating the comparison of analytical methods based on key criteria.

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